molecular formula C18H39N3O B12665603 N-(2-((2-Aminoethyl)amino)ethyl)myristamide CAS No. 76371-04-5

N-(2-((2-Aminoethyl)amino)ethyl)myristamide

Cat. No.: B12665603
CAS No.: 76371-04-5
M. Wt: 313.5 g/mol
InChI Key: VEARCFDPCWJRGD-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)myristamide is a synthetic amide derivative characterized by a myristoyl (C14 alkyl) chain linked to an ethylenediamine backbone. Its molecular formula is C₁₈H₃₈N₄O, with a molecular weight of approximately 326.5 g/mol. The compound features two primary amino groups within the ethylenediamine moiety, which enhance its capacity for hydrogen bonding and chelation. While direct toxicological data for this compound is scarce, analogous structures highlight its likely low aqueous solubility and moderate lipophilicity, which may influence its biological interactions .

Properties

CAS No.

76371-04-5

Molecular Formula

C18H39N3O

Molecular Weight

313.5 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]tetradecanamide

InChI

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19/h20H,2-17,19H2,1H3,(H,21,22)

InChI Key

VEARCFDPCWJRGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCN

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis primarily involves the amidation of myristic acid with a polyamine backbone, typically triethylenetetramine or related polyamines, under controlled conditions. The process can be summarized as follows:

  • Activation of Myristic Acid: Myristic acid is first activated to enhance its reactivity. Common activation methods include conversion to acid chlorides or N-hydroxysuccinimide (NHS) esters. This step facilitates the formation of the amide bond with the polyamine.

  • Amidation Reaction: The activated myristic acid derivative is reacted with the polyamine, typically triethylenetetramine, under controlled pH (around 8–9) to favor selective amide bond formation while minimizing side reactions such as oligomerization.

  • Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography with methanol/chloroform gradients or preparative high-performance liquid chromatography (HPLC) to achieve purity levels exceeding 95%.

  • Reaction Conditions: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used. Temperature control between 0°C and 25°C is critical to reduce side reactions and improve selectivity.

Industrial Scale Synthesis

Industrial production follows similar synthetic principles but employs large-scale reactors and continuous flow systems to optimize yield and purity. Key features include:

  • Automated temperature and pH control systems to maintain optimal reaction conditions.

  • Use of catalysts or coupling agents to enhance amidation efficiency.

  • Scalable purification methods, including preparative HPLC and crystallization.

Detailed Reaction Analysis

Step Reaction Type Reagents/Conditions Notes
1 Activation of Myristic Acid Thionyl chloride (SOCl2) or NHS, DMF, 0–25°C Converts carboxylic acid to acid chloride or NHS ester for higher reactivity
2 Amidation Triethylenetetramine, pH 8–9, DMF or THF, 0–25°C Selective amide bond formation; pH control critical to avoid polyamine protonation
3 Purification Silica gel chromatography or preparative HPLC Ensures >95% purity; removes unreacted starting materials and side products

Analytical Verification Techniques

To confirm the structural integrity and purity of the synthesized compound, the following analytical methods are employed:

Research Findings on Preparation Optimization

  • Solvent Effects: Polar aprotic solvents such as DMF and THF improve solubility of reactants and reduce side reactions.

  • Temperature Control: Maintaining low temperatures (0–25°C) during amidation minimizes oligomerization and side product formation.

  • pH Optimization: Slightly basic conditions (pH 8–9) favor amide bond formation while preventing protonation of amine groups, enhancing reaction selectivity.

  • Purification Strategies: Gradient elution in silica gel chromatography or preparative HPLC allows efficient separation of the target compound from impurities.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Myristic Acid Activation Acid chloride or NHS ester formation Enhances reactivity for amidation
Polyamine Triethylenetetramine Provides polyamine backbone for amide formation
Solvent DMF or THF Solubilizes reactants, reduces side reactions
Temperature 0–25°C Controls reaction rate and selectivity
pH 8–9 Favors amide bond formation, minimizes protonation
Purification Silica gel chromatography or preparative HPLC Achieves >95% purity
Yield Typically optimized via reaction conditions High yield with controlled parameters

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-Aminoethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides; reactions often conducted in polar solvents.

Major Products:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)myristamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate (CAS 94113-41-4) Formula: C₂₂H₄₅N₄O₂·C₂H₄O₂ Molecular Weight: ~400.6 g/mol Features: C16 alkyl chain, acetate salt. Properties: Enhanced aqueous solubility due to the acetate counterion; used in lipid-based formulations .

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6) Formula: C₅H₇N₃O₂ Molecular Weight: 141.13 g/mol Features: Cyano and methylamino carbonyl groups. Properties: High reactivity (electron-withdrawing cyano group); toxicological risks remain uncharacterized .

N-methyl-N-(2-methylphenyl)acetamide Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Features: Aromatic 2-methylphenyl substituent.

N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide acetate (CAS 57478-07-6) Formula: C₂₂H₄₅N₃O₂·C₂H₄O₂ Molecular Weight: ~427.6 g/mol Features: C18 alkyl chain, hydroxyethylamino group. Properties: Improved biocompatibility; used in emulsifiers and stabilizers .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties
N-(2-((2-Aminoethyl)amino)ethyl)myristamide - C₁₈H₃₈N₄O 326.5 C14 alkyl, ethylenediamine linker High lipophilicity, surfactant potential
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate 94113-41-4 C₂₂H₄₅N₄O₂·C₂H₄O₂ 400.6 C16 alkyl, acetate salt Enhanced solubility, drug delivery applications
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ 141.13 Cyano, methylamino carbonyl Reactive, unstudied toxicity
N-methyl-N-(2-methylphenyl)acetamide - C₁₀H₁₃NO 163.22 Aromatic 2-methylphenyl Rigidity, materials science applications
N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide acetate 57478-07-6 C₂₂H₄₅N₃O₂·C₂H₄O₂ 427.6 C18 alkyl, hydroxyethylamino, acetate Biocompatibility, emulsification

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)myristamide is a complex organic compound notable for its unique structure, which includes a long hydrophobic myristamide chain and multiple amine functionalities. This configuration suggests potential amphiphilic properties, making it relevant in various biological applications, particularly in drug formulation and delivery systems. Its molecular formula is C20H44N4O, indicating the presence of 20 carbon atoms, 44 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .

Chemical Structure and Properties

The compound features a myristamide group attached to a branched chain of aminoethyl units. This structure contributes to its amphiphilic nature, allowing it to interact effectively with cell membranes and potentially enhance the permeability of therapeutic agents .

Property Details
Molecular Formula C20H44N4O
Molar Mass 372.6 g/mol
Functional Groups Amine, Amide
Amphiphilic Nature Yes

Drug Delivery Systems

This compound has shown promise in enhancing drug delivery systems. Its amphiphilic characteristics allow it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Preliminary studies suggest that similar compounds exhibit antimicrobial and antifungal activities, although specific data on this compound's biological efficacy remain limited .

Antimicrobial and Antifungal Activities

Research indicates that compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, derivatives of fatty acid amides have been shown to possess significant antibacterial activity against various pathogens .

Study Findings
Study on Fatty Acid AmidesExhibited antibacterial effects against E. coli and S. aureus.
Comparative AnalysisSimilar compounds showed antifungal activity against Candida species.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that allow for precise control over reaction conditions. This process yields high-purity products suitable for biological applications .

Synthesis Steps:

  • Formation of Myristic Acid Derivative : Myristic acid is reacted with an amine to form the myristamide.
  • Amine Functionalization : The myristamide undergoes further reactions with aminoethyl groups to introduce additional amine functionalities.
  • Purification : The final product is purified through crystallization or chromatography.

Interaction Studies

Understanding the interactions of this compound within biological systems is crucial for assessing its therapeutic potential. Interaction studies focus on how the compound behaves in cellular environments, including its ability to cross cell membranes and its effects on cellular processes .

Key Findings:

  • The compound's ability to enhance membrane permeability can facilitate the delivery of therapeutic agents into cells.
  • Preliminary findings suggest potential cytotoxic effects at high concentrations, necessitating further investigation into its safety profile .

Case Study 1: Drug Formulation

A study explored the use of this compound as a surfactant in drug formulations. Results indicated improved solubility of poorly water-soluble drugs and enhanced drug release profiles.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that formulations containing this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Q & A

Basic Research Questions

Q. How can researchers design a high-yield synthetic route for N-(2-((2-Aminoethyl)amino)ethyl)myristamide, and what purification methods ensure product homogeneity?

  • Methodology :

  • Stepwise Amination : Begin with myristic acid activation using carbodiimide (e.g., EDC) and NHS ester formation. React with ethylenediamine derivatives in anhydrous conditions (Schlenk line) to minimize hydrolysis .
  • Purification : Use flash chromatography (silica gel, gradient elution with CHCl₃/MeOH) followed by HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the target compound. Confirm purity via TLC and LC-MS .
  • Critical Note : Monitor reaction intermediates via 1H^1H-NMR to detect unwanted side products (e.g., over-alkylation or incomplete acylation) .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodology :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ or CDCl₃ to resolve amine protons (δ 1.5–3.0 ppm) and carbonyl signals (δ 165–175 ppm). Assign peaks via 2D-COSY and HSQC to confirm connectivity .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF in positive ion mode to verify molecular weight (expected [M+H]⁺ ~455.6 Da) .
  • IR Spectroscopy : Confirm amide C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How should researchers assess the pH and temperature stability of this compound in aqueous buffers?

  • Methodology :

  • Stability Assay : Incubate the compound in PBS (pH 4.0–9.0) at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
  • Degradation Analysis : Quantify decomposition products (e.g., free myristic acid) using LC-MS. Adjust buffer conditions to minimize hydrolysis (e.g., pH 7.4 with 0.01% BHT as antioxidant) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological uptake efficiencies of this compound across cell lines?

  • Methodology :

  • Comparative Uptake Studies : Use fluorescently tagged analogs (e.g., FITC-labeled) in HEK293, HeLa, and primary cells. Quantify intracellular fluorescence via flow cytometry and confocal microscopy .
  • Mechanistic Probes : Co-treat with endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated uptake) to identify transport pathways. Validate with siRNA knockdown of candidate receptors .
  • Data Normalization : Normalize uptake to cell viability (MTT assay) and membrane integrity (LDH release) to exclude cytotoxicity artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced membrane permeability?

  • Methodology :

  • Alkyl Chain Modifications : Synthesize analogs with varying acyl chain lengths (C12–C18) and compare logP values (HPLC-derived) to permeability (PAMPA assay) .
  • Amine Substitution : Replace ethylenediamine with piperazine or branched polyamines. Assess impact on solubility (nephelometry) and cellular uptake .
  • Computational Modeling : Perform MD simulations (e.g., GROMACS) to predict interactions with lipid bilayers. Validate with surface plasmon resonance (SPR) for binding kinetics .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a drug delivery vector without confounding cytotoxicity?

  • Methodology :

  • Hemocompatibility : Test hemolysis in RBCs (0.5–100 µM) and complement activation (ELISA for C3a/C5a) .
  • Immune Response : Measure cytokine release (IL-6, TNF-α) in THP-1 macrophages via multiplex assays .
  • Long-Term Toxicity : Use 3D spheroid models (HepG2 or fibroblasts) to assess chronic effects over 14 days .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound across studies?

  • Root Cause : Solvent polarity (DMSO vs. CDCl₃), temperature, or pH variations alter proton environments.
  • Resolution : Reproduce spectra under standardized conditions (25°C, DMSO-d₆). Cross-validate with COSY and NOESY to resolve overlapping peaks .

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